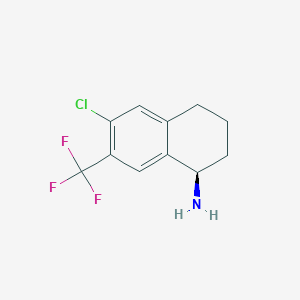

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and trifluoromethyl group attached to a tetrahydronaphthalenamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthalenamines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (1R) configuration.

7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chloro group.

6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the chloro and trifluoromethyl groups, along with the (1R) configuration, gives (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine unique chemical properties

Biological Activity

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene core modified with a chlorine atom and a trifluoromethyl group. Its chemical formula is C11H10ClF3N, which contributes to its unique pharmacological profile.

Antiproliferative Activity

Recent studies indicate that compounds with a tetrahydronaphthalene structure, particularly those substituted with trifluoromethyl groups, exhibit significant antiproliferative effects. Research has shown that the trifluoromethyl moiety enhances the compound's interaction with biological targets, leading to increased potency against various cancer cell lines. For instance, a structure-activity relationship study revealed that modifications to the tetrahydronaphthalene scaffold could lead to enhanced cytotoxicity against human cancer cells .

The mechanism by which this compound exerts its effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been suggested that the compound may interfere with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of various tetrahydronaphthalene derivatives, this compound was found to inhibit the proliferation of several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was shown to reduce oxidative stress markers in neuronal cells subjected to toxic insults. The presence of the trifluoromethyl group was pivotal in enhancing its protective effects against neurotoxicity induced by glutamate .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the chlorine and trifluoromethyl substituents are critical for biological activity. Variations in these groups can significantly alter the compound's efficacy and selectivity towards different biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances binding affinity |

| Trifluoromethyl | Increases cytotoxicity |

| Tetrahydronaphthalene core | Essential for maintaining activity |

Properties

Molecular Formula |

C11H11ClF3N |

|---|---|

Molecular Weight |

249.66 g/mol |

IUPAC Name |

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H11ClF3N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |

InChI Key |

YTXASNFEDKGXKM-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.